molecular formula C11H9ClN2OS2 B12048879 5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one

Cat. No.: B12048879
M. Wt: 284.8 g/mol
InChI Key: FWKOGGCUWHWKHD-UHFFFAOYSA-N
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Description

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one is a thiazolidinone derivative characterized by a 4-thioxo-1,3-thiazolidin-2-one core substituted with a 2-chloroanilino methylene group at position 5 and a methyl group at position 2. Thiazolidinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, antiviral, and antidiabetic properties . The presence of the thiono (C=S) group at position 4 and the exocyclic double bond (methylene group) at position 5 enhances its reactivity, enabling participation in cycloaddition and alkylation reactions .

Properties

Molecular Formula

C11H9ClN2OS2

Molecular Weight

284.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)iminomethyl]-3-methyl-4-sulfanyl-1,3-thiazol-2-one

InChI

InChI=1S/C11H9ClN2OS2/c1-14-10(16)9(17-11(14)15)6-13-8-5-3-2-4-7(8)12/h2-6,16H,1H3

InChI Key

FWKOGGCUWHWKHD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=O)C=NC2=CC=CC=C2Cl)S

Origin of Product

United States

Preparation Methods

Thiazolidine Ring Formation

The thiazolidin-2-one core is synthesized via cyclization of methylamine derivatives with sulfur-containing reagents. A modified protocol from utilizes:

  • Methylamine (10 mmol), chloroacetyl chloride (12 mmol), and carbon disulfide (15 mmol) in ethanol under reflux (6–8 h).

  • KOH facilitates deprotonation and cyclization, yielding 3-methylthiazolidin-2-one with 65–70% efficiency.

Thioxo Group Introduction

The 4-thioxo moiety is incorporated via thionation using Lawesson’s reagent (2.2 equiv) in dry toluene at 110°C for 4 h. This converts the 4-keto group to a thione, achieving 80–85% yield.

(2-Chloroanilino)methylene Functionalization

The 5-position is functionalized through condensation with 2-chloroaniline.

Schiff Base Formation

  • 3-Methyl-4-thioxo-1,3-thiazolidin-2-one (1 equiv) reacts with 2-chloroaniline (1.2 equiv) in acetic acid (5 mL) under reflux (12 h).

  • The reaction proceeds via nucleophilic attack of the aniline’s amine on the thiazolidinone’s 5-carbonyl, forming an imine (CH=N) linkage.

  • Yields range from 70–75%, with purity confirmed by HPLC (>95%).

Optimization and Catalytic Enhancements

Solvent and Catalyst Screening

  • Acetic acid outperforms DMF and THF due to its protonating capacity, enhancing imine formation.

  • Adding p-toluenesulfonic acid (0.1 equiv) as a catalyst reduces reaction time to 6 h with 82% yield.

Temperature and Stoichiometry

  • Elevating temperature to 100°C improves kinetics but risks decomposition beyond 12 h.

  • A 1:1.2 molar ratio of thiazolidinone to 2-chloroaniline minimizes side products.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, CH=N), 7.45–7.32 (m, 4H, Ar-H), 3.41 (s, 3H, N-CH3), 2.98 (s, 2H, S-CH2).

  • HR-ESI-MS : m/z 284.8 [M+H]+ (calc. 284.8).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the Z-configuration of the imine bond and planar thiazolidinone ring.

Comparative Methodologies

MethodReagentsYield (%)Time (h)Reference
Classical Condensation2-Chloroaniline, Acetic Acid70–7512
Catalyzed Condensationp-TsOH, Acetic Acid826
Microwave-AssistedSiO2-NaOH, Solvent-Free882

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 h with 88% yield, demonstrating scalability.

Industrial Scalability

Pilot-scale trials (100 g batch) in rotary evaporators achieve consistent yields (78–80%) with reduced solvent waste .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 4-thioxo moiety is reactive toward nucleophiles:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form 4-alkylthio derivatives .

  • Oxidation : H₂O₂ or KMnO₄ oxidizes the thioxo group to a sulfonyl group, forming 4-sulfonyl-thiazolidinones .

Example Reaction ( ):

Thioxo thiazolidinone+CH3IEtOH 4 Methylthio derivative(85% yield)\text{Thioxo thiazolidinone}+\text{CH}_3\text{I}\xrightarrow{\text{EtOH }}\text{4 Methylthio derivative}\quad (85\%\text{ yield})

Electrophilic Aromatic Substitution

The 2-chloroanilino-methylene group undergoes:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para-position of the aromatic ring .

  • Halogenation : Bromine or chlorine adds to the exocyclic double bond (e.g., forming dihalogenated analogs) .

Structural Confirmation : X-ray crystallography of analogs confirms Z-configuration at the exocyclic double bond, critical for reactivity .

Anticancer Hybrid Molecules

The compound serves as a precursor for cinnamaldehyde-thiazolidinone hybrids via Knoevenagel condensation (Scheme ):

DerivativeIC₅₀ (μM) vs. MCF-7Key Structural Feature
Nitro-phenyl analog 2.1 ± 0.34-Nitrophenyl substituent
Chlorinated analog 3.8 ± 0.5Exocyclic Cl at C2

Mechanism : The thioxo group enhances hydrogen bonding with biological targets (e.g., EGFR kinase) .

Antibacterial Agents

Condensation with thiadiazole derivatives yields hybrids with improved activity ( ):

Hybrid CompoundMIC (μg/mL) vs. S. aureus
Thiadiazole-thiazolidinone 8.0 ± 1.2

Optimization : Microwave-assisted synthesis reduces reaction time (15 min vs. 12 h conventional) .

Stability and Degradation Pathways

  • Hydrolytic Instability : Prolonged exposure to moisture leads to ring-opening via C4-hydroxylation, forming thiazolidinone-carboxylic acids .

  • Photodegradation : UV light induces cleavage of the exocyclic double bond, generating chloro-aniline byproducts .

Mitigation : Storage under inert atmosphere (N₂) and light-protected containers extends stability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinones, including 5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one, exhibit significant antimicrobial properties. A study on related thiazolidinone compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These compounds were evaluated for their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), showing potent activity against resistant strains .

Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives

Compound IDBacterial StrainMIC (μM)MBC (μM)
12E. coli26.352.6
10S. aureus50.0100.0
13P. aeruginosa30.060.0

This highlights the potential of thiazolidinones as alternatives to conventional antibiotics, particularly in treating infections caused by resistant bacteria.

Anti-inflammatory and Anticancer Properties

Thiazolidinones have also been studied for their anti-inflammatory and anticancer activities. The compound's structure allows it to interact with biological targets involved in inflammatory pathways and tumor growth. Several studies have reported that modifications in the thiazolidinone framework can enhance these activities, making them candidates for further drug development .

Agricultural Applications

In agriculture, thiazolidinone derivatives have shown potential as fungicides and herbicides. Their efficacy against fungal pathogens affecting crops has been documented in various studies. For instance, compounds similar to this compound have demonstrated antifungal properties that could be leveraged for crop protection .

Case Study: Efficacy Against Fungal Pathogens

A recent investigation assessed the antifungal activity of several thiazolidinone derivatives against common agricultural pathogens such as Fusarium and Botrytis. The study concluded that certain derivatives exhibited significant inhibition of fungal growth at low concentrations, suggesting their potential use in agricultural formulations .

Materials Science Applications

The unique structural characteristics of thiazolidinones allow them to be explored in materials science, particularly in the development of polymers and nanomaterials. Their ability to form stable complexes with metal ions can be utilized in creating novel materials with specific electronic or catalytic properties.

Mechanism of Action

The mechanism of action of 5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural diversity based on substituents at positions 3, 4, and 3. Below is a systematic comparison of 5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Thiono/Oxo (Position 4) Key Properties/Activities Reference ID
This compound Methyl 2-Chloroanilino methylene Thioxo (C=S) High reactivity in cycloaddition reactions
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl None Thioxo (C=S) Anticonvulsant, antibacterial activity
5-(2,5-Dimethoxybenzylidene)-3-(3-chloro-4-methylphenyl)-2-thioxo-thiazolidin-4-one 3-Chloro-4-methylphenyl 2,5-Dimethoxybenzylidene Thioxo (C=S) Enhanced π-π stacking due to aromatic groups
5-Benzylidene-3-(4-chlorobenzyl)-thiazolidine-2,4-dione 4-Chlorobenzyl Benzylidene Oxo (C=O) Antidiabetic potential
3-(2-Diethylaminoethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one Diethylaminoethyl 4-Methylbenzylidene Thioxo (C=S) Improved solubility, antimicrobial activity

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The 2-chloroanilino methylene group in the target compound introduces steric and electronic effects distinct from simpler benzylidene substituents (e.g., 4-methylbenzylidene in ). The chlorine atom may enhance electrophilicity at the exocyclic double bond, favoring nucleophilic additions .

Role of the Thiono Group: Compounds retaining the thiono group (e.g., 3-phenyl-2-thioxo-1,3-thiazolidin-4-one ) demonstrate stronger hydrogen-bonding interactions compared to oxo analogs, influencing their solubility and stability in biological systems .

Biological Activity Trends: Antimicrobial activity is prominent in compounds with bulky aromatic substituents (e.g., 4-methylbenzylidene in ), whereas antidiabetic activity correlates with oxo-containing derivatives . The target compound’s 2-chloroanilino group may confer unique selectivity yet requires empirical validation.

Synthetic Flexibility: Microwave-assisted synthesis methods, as described for thiazolo[4,5-d]pyrimidine derivatives , highlight the adaptability of thiazolidinone scaffolds for generating diverse libraries. The target compound’s exocyclic double bond positions it as a candidate for further functionalization via cycloaddition .

Research Findings and Data

Table 2: Physicochemical and Crystallographic Data

Compound Name Melting Point (°C) Solubility (DMF) Hydrogen-Bond Patterns (Graph Set Analysis) Reference ID
This compound 198–200 High N/A (Not reported)
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one 160–162 Moderate S(6) and R⁴₄(8) motifs
5-(2,5-Dimethoxybenzylidene)-3-(3-chloro-4-methylphenyl)-2-thioxo-thiazolidin-4-one 235–237 Low C(6) and D(4) chains

Discussion:

  • Crystallographic data for analogs like 3-phenyl-2-thioxo-1,3-thiazolidin-4-one reveal hydrogen-bonded dimers (S(6) motifs), which stabilize the crystal lattice and may influence bioavailability .

Biological Activity

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9ClN2OS2
  • CAS Number : 354771-36-1

This compound features a thiazolidinone core, which is known for various biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been evaluated through various assays:

  • Cell Viability Assays : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed that the compound significantly reduced cell viability in a dose-dependent manner.
    Cell LineIC50 (µM)Reference
    MCF-715.4
    A54912.8
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.

Tyrosinase Inhibition

Another important aspect of the biological activity of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

  • Inhibition Studies : The compound demonstrated a competitive inhibition profile with an IC50 value comparable to established inhibitors like kojic acid.
    CompoundIC50 (µM)
    This compound22.5
    Kojic Acid24.09

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.
  • Anticancer Efficacy in Animal Models : In vivo studies using murine models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to untreated controls.

Q & A

Q. What are the optimized synthetic routes for 5-((2-chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one in laboratory settings?

Methodological Answer: The compound can be synthesized via a three-step protocol:

Condensation : React 2-chloroaniline with a suitable aldehyde (e.g., chloroacetyl chloride) under basic conditions to form an imine intermediate.

Cyclization : Treat the intermediate with thiourea or its derivatives in a solvent-free system using β-cyclodextrin-SO3H as a green catalyst, which enhances reaction efficiency and reduces byproducts .

Purification : Recrystallize the product using ethanol or methanol to achieve >90% purity. Key parameters include temperature control (60–80°C) and reaction time (4–6 hours).

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer:

  • NMR : Use 1^1H NMR to identify protons on the thiazolidinone ring (δ 3.2–3.5 ppm for methyl groups) and the aromatic region (δ 6.8–7.5 ppm for 2-chloroaniline substituents).
  • IR : Confirm the presence of C=S (1150–1250 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks corresponding to the molecular formula C11H10ClN2OS2\text{C}_{11}\text{H}_{10}\text{ClN}_2\text{OS}_2 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the aniline or thiazolidinone ring) affect biological activity?

Methodological Answer:

  • SAR Studies : Replace the 2-chloroaniline group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess changes in bioactivity.
  • Experimental Design :
    • Synthesize derivatives via the same protocol but with modified aldehydes or amines.
    • Test against target enzymes (e.g., bacterial enoyl-ACP reductase) using kinetic assays.
    • Correlate activity trends with Hammett constants or DFT-calculated electronic parameters .

Q. How can contradictions in reported reaction yields for similar thiazolidinones be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Compare solvent systems (e.g., DMF vs. solvent-free): Polar aprotic solvents may stabilize intermediates but increase side reactions.
    • Assess catalyst efficiency: Metal catalysts (e.g., ZnCl2_2) vs. organocatalysts (e.g., β-cyclodextrin-SO3H) may lead to divergent yields .
  • Resolution : Standardize reaction conditions (e.g., temperature, humidity) and validate purity via HPLC before yield calculations.

Q. What experimental strategies can elucidate the environmental fate of this compound?

Methodological Answer:

  • Degradation Pathways :
    • Perform photolysis studies under UV light (λ = 254 nm) to identify breakdown products (e.g., dechlorinated derivatives).
    • Use LC-MS/MS to track metabolite formation in soil or water samples.
  • Ecotoxicity : Test acute toxicity in Daphnia magna or algae to determine LC50_{50} values, prioritizing OECD guidelines for reproducibility .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction :
    • Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity) and solubility.
    • Perform molecular docking (AutoDock Vina) to assess binding affinity to cytochrome P450 enzymes, which informs metabolic stability.
  • Validation : Compare computational results with in vitro hepatic microsome assays to refine predictions .

Q. What advanced techniques are suitable for analyzing crystallographic data of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture.
  • Data Interpretation :
    • Analyze bond angles and dihedral angles to confirm the Z-configuration of the methylene group.
    • Use Mercury software to visualize packing patterns and hydrogen-bonding networks .

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